2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile
CAS No.: 18201-90-6
Cat. No.: VC8083476
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18201-90-6 |
|---|---|
| Molecular Formula | C17H16N2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile |
| Standard InChI | InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2 |
| Standard InChI Key | RZTFADFAUWRFHP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol . Its IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile, reflects a benzonitrile group (C₆H₄CN) bonded to the amino group of a partially hydrogenated naphthalene (tetrahydronaphthalene) system. The tetrahydronaphthalene component introduces a bicyclic structure with one aromatic ring and one partially saturated ring, influencing both steric and electronic properties.
Key Structural Features:
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Benzonitrile moiety: Imparts polarity and potential for hydrogen bonding via the nitrile group.
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Tetrahydronaphthalen-1-amine group: Enhances hydrophobicity and provides a planar aromatic region for π-π interactions.
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Amino linker: Facilitates hydrogen bonding and serves as a site for further functionalization.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves coupling 5,6,7,8-tetrahydronaphthalen-1-amine with a substituted benzonitrile derivative. A representative method includes:
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Nucleophilic Aromatic Substitution:
Reacting 5,6,7,8-tetrahydronaphthalen-1-amine with 2-fluorobenzonitrile in the presence of a base (e.g., K₂CO₃) to facilitate displacement of the fluorine atom . -
Microwave-Assisted Cyclization:
Intermediate steps may employ microwave irradiation (e.g., 220°C, 8.0 bar) to enhance reaction efficiency, as seen in related urea derivatives .
Physicochemical Properties
Research Gaps and Future Directions
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Biological Activity Profiling: No direct data exists on this compound’s efficacy in disease models. Testing against inflammatory markers (e.g., TNF-α) is warranted, given structural similarities to p38 inhibitors .
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Crystallographic Studies: X-ray diffraction could elucidate binding modes in kinase assays.
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Derivatization: Introducing substituents (e.g., halogens, sulfonamides) may enhance solubility or target affinity .
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